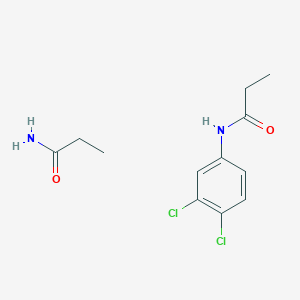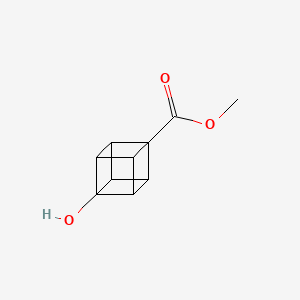![molecular formula C8H16N2 B12278545 (2s,3s)-Bicyclo[2.2.2]octane-2,3-diamine](/img/structure/B12278545.png)
(2s,3s)-Bicyclo[2.2.2]octane-2,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S)-Bicyclo[222]octane-2,3-diamine is a bicyclic organic compound with two amine groups attached to the second and third carbon atoms of the bicyclo[222]octane framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-Bicyclo[2.2.2]octane-2,3-diamine typically involves the use of starting materials that can form the bicyclic structure with the desired stereochemistry. One common method involves the cyclization of appropriate precursors under controlled conditions to ensure the formation of the (2S,3S) isomer. Specific details on the reaction conditions and catalysts used can vary, but the process generally requires precise control of temperature, pressure, and pH to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors and advanced catalytic systems to optimize yield and purity. The scalability of the synthesis process is crucial for commercial applications, and methods such as high-throughput screening and process optimization are often employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3S)-Bicyclo[2.2.2]octane-2,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while substitution reactions can produce a wide range of substituted bicyclic compounds.
Applications De Recherche Scientifique
(2S,3S)-Bicyclo[2.2.2]octane-2,3-diamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which (2S,3S)-Bicyclo[2.2.2]octane-2,3-diamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing biological pathways and processes. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and guide the design of related compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A well-known bicyclic compound with two nitrogen atoms, used as a catalyst and reagent in organic synthesis.
2-Azabicyclo[3.2.1]octane: Another bicyclic compound with a nitrogen atom, known for its applications in drug discovery.
Uniqueness
(2S,3S)-Bicyclo[2.2.2]octane-2,3-diamine is unique due to its specific stereochemistry and the presence of two amine groups, which provide distinct reactivity and binding properties compared to other bicyclic compounds. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C8H16N2 |
|---|---|
Poids moléculaire |
140.23 g/mol |
Nom IUPAC |
(2S,3S)-bicyclo[2.2.2]octane-2,3-diamine |
InChI |
InChI=1S/C8H16N2/c9-7-5-1-2-6(4-3-5)8(7)10/h5-8H,1-4,9-10H2/t5?,6?,7-,8-/m0/s1 |
Clé InChI |
ATWXWUKNXUEHLH-GHNGIAPOSA-N |
SMILES isomérique |
C1CC2CCC1[C@@H]([C@H]2N)N |
SMILES canonique |
C1CC2CCC1C(C2N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[4-[4-(4-Cyanatophenyl)-8-tricyclo[5.2.1.02,6]decanyl]phenyl] cyanate](/img/structure/B12278488.png)


![2-tert-butyl-1-[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B12278506.png)
![3-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B12278510.png)
![8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one](/img/structure/B12278515.png)

![2-(1-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)ethanamine](/img/structure/B12278537.png)

![N-(2-methylpropyl)-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B12278554.png)
